N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
CAS No.: 175136-27-3
Cat. No.: VC20904763
Molecular Formula: C17H25NO
Molecular Weight: 259.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175136-27-3 |
|---|---|
| Molecular Formula | C17H25NO |
| Molecular Weight | 259.4 g/mol |
| IUPAC Name | N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C17H25NO/c1-11(18-19)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10,19H,7-8H2,1-6H3 |
| Standard InChI Key | GXCYRUOTOFUODM-UHFFFAOYSA-N |
| SMILES | CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
| Canonical SMILES | CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
Introduction
Given the lack of direct information, this article will focus on the structural components and potential applications of similar compounds, providing insights into how such molecules might be studied and utilized.
Structural Components
The compound contains several key structural components:
-
6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl: This moiety is part of a larger indane structure, which is common in organic chemistry. The presence of a tert-butyl group adds steric bulk, potentially influencing the compound's reactivity and solubility.
-
Ethylidene: This group is indicative of an imine or Schiff base structure when combined with hydroxylamine, suggesting potential applications in organic synthesis.
-
Hydroxylamine: Known for its role in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Potential Applications
While specific applications for N-[1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine are not documented, compounds with similar structures have been explored in various fields:
-
Pharmaceuticals: Hydroxylamines and related compounds are sometimes used as intermediates in the synthesis of pharmaceuticals due to their ability to form stable oximes.
-
Materials Science: The steric bulk provided by the tert-butyl group could influence the physical properties of materials synthesized from this compound.
Synthesis and Analysis
The synthesis of such compounds typically involves the reaction of an aldehyde or ketone with hydroxylamine. Analytical techniques like NMR and LC-MS are commonly used to confirm the structure and purity of the resulting compound.
Synthesis Example:
textReaction of 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone with Hydroxylamine 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone + NH2OH → N-[1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Data and Research Findings
Given the lack of specific data on this compound, we can look at related compounds for insights. For example, 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone (CAS Number: 13171-00-1) has been studied for its chromatographic properties .
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone | 13171-00-1 | C17H24O | 244.379 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume